![molecular formula C13H9NO3 B131281 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one CAS No. 60287-13-0](/img/structure/B131281.png)
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one
Descripción general
Descripción
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a heterocyclic compound that belongs to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a fused tricyclic system with an oxygen and nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one can be achieved through several methods. One common approach involves the base-promoted synthesis starting from commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol . The reaction typically requires potassium phosphate (K3PO4) or potassium carbonate (K2CO3) as the promoter and can be performed on a large scale .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis method suggests that it could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. HDAC Inhibition
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is recognized for its role as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. Inhibition of these enzymes can reactivate silenced genes, making this compound a candidate for:
- Cancer Therapy : Research indicates that HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells. The ability of this compound to inhibit HDACs suggests it may be effective against various cancers, including breast and prostate cancer.
- Neurodegenerative Diseases : There is emerging evidence that HDAC inhibitors can have neuroprotective effects. By promoting the expression of neurotrophic factors, they may help in conditions like Alzheimer's disease.
2. Anti-inflammatory Effects
Studies have suggested that this compound may exhibit anti-inflammatory properties. This could be relevant in treating inflammatory diseases where HDAC inhibition plays a role in reducing inflammation by altering the expression of pro-inflammatory genes.
Comparative Analysis with Related Compounds
The unique structure of this compound enhances its biological activity compared to other compounds in the dibenzoxazepine class. Below is a comparison table highlighting key structural features and potential applications of related compounds:
Compound Name | Structural Features | Unique Properties | Potential Applications |
---|---|---|---|
This compound | Hydroxyl group at the 9-position | Strong HDAC inhibition; potential neuroprotective effects | Cancer therapy; neurodegenerative diseases |
4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one | Hydroxyl group at the 4-position | Different biological activity profile | Antidepressant potential |
2-Chlorodibenzo[b,f]-1,4-oxazepin-11(10H)-one | Chlorine substituent at the 2-position | Enhanced lipophilicity affecting bioavailability | Intermediate in drug synthesis |
Dibenzo[b,f][1,4]oxazepine | Lacks hydroxyl group | Serves primarily as a scaffold without specific activity | Base structure for derivatives |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Methods : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that allow for the introduction of the hydroxyl group at the desired position.
- Biological Activity Studies : In vitro studies have demonstrated that this compound effectively inhibits specific HDAC isoforms, leading to increased acetylation of histones and reactivation of silenced genes associated with tumor suppression.
Mecanismo De Acción
The mechanism of action of 9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the hydroxyl group at the 9-position.
Dibenzo[b,f][1,4]thiazepin-11(10H)-one: Contains a sulfur atom instead of an oxygen atom in the ring.
Quinazolinimines: Similar tricyclic structure but with different heteroatoms and functional groups.
Uniqueness
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is unique due to the presence of the hydroxyl group at the 9-position, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Actividad Biológica
9-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a dibenzoxazepine core with a hydroxyl group at the 9-position. Its molecular formula is , and it has a molecular weight of approximately 225.22 g/mol. The compound exhibits a melting point range of 211-213 °C and is soluble in organic solvents.
This compound functions primarily as an HDAC inhibitor . By inhibiting HDAC activity, it leads to increased acetylation of histones, resulting in altered gene expression patterns. This mechanism is crucial for the regulation of various cellular processes, including cell cycle progression, differentiation, and apoptosis.
Inhibition of Histone Deacetylase
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on HDACs. For instance, studies have shown that such inhibitors can lead to the arrest of cancer cell growth and induce differentiation in various cancer cell lines .
Anti-Cancer Properties
In vitro studies demonstrate that this compound can inhibit the proliferation of several cancer cell lines. For example:
- Breast Cancer : The compound has been shown to induce apoptosis in MCF-7 breast cancer cells.
- Leukemia : It exhibits cytotoxic effects against HL-60 leukemia cells.
Neuroprotective Effects
Recent investigations suggest that HDAC inhibitors may also provide neuroprotective benefits. In models of neurodegenerative diseases like Huntington's disease, compounds with similar structures have been reported to reduce neuronal degeneration and improve motor function .
Case Study 1: HDAC Inhibition in Cancer Therapy
In a study involving various HDAC inhibitors, including derivatives of dibenzoxazepine compounds, it was found that these inhibitors could significantly reduce tumor size in xenograft models. The mechanism involved the reactivation of silenced tumor suppressor genes due to increased histone acetylation .
Case Study 2: Neuroprotection in Huntington's Disease Models
In transgenic mouse models for Huntington's disease, treatment with HDAC inhibitors led to an increase in survival rates and improvement in motor skills. The study highlighted the potential role of this compound as a therapeutic agent for neurodegenerative disorders .
Comparative Analysis of Biological Activity
Propiedades
IUPAC Name |
4-hydroxy-5H-benzo[b][1,4]benzoxazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-5-3-7-11-12(9)14-13(16)8-4-1-2-6-10(8)17-11/h1-7,15H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGQDLAWVOTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(C=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484491 | |
Record name | 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60287-13-0 | |
Record name | 9-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90484491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.